Nafarelin acetate
Overview
Description
Nafarelin (acetate) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used as a nasal spray for the treatment of endometriosis and central precocious puberty. Nafarelin (acetate) works by initially stimulating and then suppressing the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland .
Scientific Research Applications
Nafarelin (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Used in clinical studies for the treatment of endometriosis, central precocious puberty, and other hormone-related conditions.
Industry: Employed in the development of controlled-release drug delivery systems
Mechanism of Action
Target of Action
Nafarelin acetate is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of Nafarelin are the GnRH receptors located in the pituitary gland .
Mode of Action
This compound works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . Like GnRH, initial or intermittent administration of Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) , from the pituitary gland . This in turn transiently increases the production of estradiol in females and testosterone in both sexes . Repeated dosing abolishes the stimulatory effect on the pituitary gland .
Biochemical Pathways
The activation of the GnRH receptor by Nafarelin leads to the release of LH and FSH from the pituitary gland . These hormones then stimulate the gonads to produce sex steroids. With continuous administration of nafarelin, the gnrh receptors become desensitized, leading to a decrease in the release of these gonadotropins . This results in a decrease in the production of sex steroids, causing a state similar to menopause in women .
Pharmacokinetics
This compound is rapidly absorbed into the systemic circulation after intranasal administration . Maximum serum concentrations are achieved between 10 and 40 minutes . The average serum half-life of Nafarelin following intranasal administration is approximately 2.5 to 3 hours . About 80% of this compound is bound to plasma proteins . After subcutaneous administration of this compound in male adults, 44 to 55% of the intact peptide was recovered in urine and 18.5 to 44.2% was recovered in feces .
Result of Action
The result of Nafarelin’s action is a decrease in the secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After Nafarelin therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels . Recurrences of endometriosis are frequent after cessation of any hormonal therapy, or surgery that leaves the ovaries and/or uterus intact .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other medications, the patient’s health status, and the route of administration. . This is because the decongestant could potentially interfere with the absorption of Nafarelin. Additionally, the patient’s head should be tilted back slightly during administration, and 30 seconds should elapse between sprays to ensure optimal absorption .
Biochemical Analysis
Biochemical Properties
Nafarelin acetate interacts with the pituitary gland in the human body. At the onset of administration, this compound stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .
Cellular Effects
This compound influences cell function by affecting the secretion of gonadal steroids. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After this compound therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .
Molecular Mechanism
Like GnRH, initial or intermittent administration of this compound stimulates the release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .
Temporal Effects in Laboratory Settings
In children, this compound was rapidly absorbed into the systemic circulation after intranasal administration. Maximum serum concentrations were achieved between 10 and 45 minutes . The average serum half-life of nafarelin following intranasal administration of a 400
Preparation Methods
Synthetic Routes and Reaction Conditions
Nafarelin (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled using carbodiimide reagents.
Deprotection: The protecting groups are removed using trifluoroacetic acid.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of nafarelin (acetate) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The final product is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Nafarelin (acetate) undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Hydrolysis: Shorter peptide fragments.
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Thiol-containing peptides.
Comparison with Similar Compounds
Nafarelin (acetate) is compared with other GnRH analogs such as goserelin, leuprolide, and triptorelin. While all these compounds share a similar mechanism of action, nafarelin (acetate) is unique in its intranasal administration route, which offers convenience and ease of use. Additionally, nafarelin (acetate) has been shown to achieve effective pituitary suppression with fewer doses and a shorter duration of administration compared to some other analogs .
Similar Compounds
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJYDLHACHDKAJ-CFWZQLQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H87N17O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76932-56-4 (Parent) | |
Record name | Nafarelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50227720 | |
Record name | Nafarelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76932-60-0 | |
Record name | Nafarelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafarelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAFARELIN ACETATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Nafarelin acetate?
A1: this compound is a decapeptide with the sequence: Pyr-His-Trp-Ser-Tyr-D-Nal-Leu-Arg-Pro-Gly-NH2. Its molecular formula is C52H68N14O12 and its molecular weight is 1073.2 g/mol. [, , ]
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided articles don't delve deeply into spectroscopic characterization, one study utilizes nuclear magnetic resonance (NMR) and mass spectrometry to identify 2-naphthylacetic acid as a major urinary metabolite. []
Q3: How is this compound formulated for controlled release?
A3: this compound can be encapsulated in poly(d,l-lactide-co-glycolide) (PLGA) microspheres for controlled release. [, , ] This method has demonstrated continuous in vivo release for durations of 40-44 days. []
Q4: What factors influence the release profile of this compound from PLGA microspheres?
A4: Several factors influence the release profile, including the percentage of peptide loading, polymer lactide/glycolide ratio, polymer molecular weight, microsphere size, and the number of microspheres administered. [, , ]
Q5: What is the pharmacokinetic profile of this compound?
A5: Following intravenous administration in rhesus monkeys, this compound exhibits a terminal plasma half-life of 120 minutes and a systemic clearance of 2.7 ml/min/kg. [] In rats, these values are 33.6 minutes and 12.0 ml/min/kg, respectively. []
Q6: How does the route of administration affect this compound absorption?
A6: Intranasal administration in rhesus monkeys shows rapid absorption with peak levels at 15-30 minutes and a bioavailability of about 2% compared to subcutaneous injection. [] The nasal dose response is nonlinear, possibly due to absorption mechanisms. []
Q7: What are the major metabolites of this compound?
A7: In rhesus monkeys, about 80% of radiolabeled this compound is excreted in urine. [] Major urinary metabolites include the 5-10-hexapeptide amide, the 6-10-pentapeptide amide, the 5-7-tripeptide, the 6-7-dipeptide, and 2-naphthylacetic acid. []
Q8: What are the applications of this compound in in vitro fertilization (IVF)?
A8: this compound is used in IVF for pituitary suppression in ovulation induction protocols. [, , , , , ] Studies show comparable efficacy to other GnRH agonists like Leuprolide acetate, with potential advantages in reducing hMG requirements and the number of frozen embryos. [, , ]
Q9: Are there any animal models used to study this compound?
A9: this compound has been studied in various animal models. In female rats, it exhibits 200 times the potency of Luteinizing hormone-releasing hormone (LHRH) in suppressing estrus. [] Studies in beagle bitches demonstrate its potential as a long-term reversible contraceptive. [, ]
Q10: Are there strategies to improve this compound delivery to specific tissues?
A10: Research has explored PLGA nanospheres for targeted delivery of this compound. [, , ] One study investigated aerosolization of these nanospheres for potential pulmonary delivery, finding that freeze-drying with a hydrophilic surfactant and mixing with lactose improved inhalation characteristics. []
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